4-Chloro-7-methoxy-1-indanone
Description
Contextualization within the Indanone Chemical Scaffold Landscape
The indanone scaffold is a privileged structure in medicinal chemistry and organic synthesis. nih.gov These motifs are present in a variety of natural products and have been the focus of extensive research due to their wide range of biological activities. rjptonline.orgnih.gov The core structure of indanone, a fused system of a benzene (B151609) and a five-membered ring with a ketone group, serves as a versatile building block for the synthesis of more complex molecules. rjptonline.org
Substituted indanones, such as 4-Chloro-7-methoxy-1-indanone, are of particular interest as the nature and position of the substituents on the aromatic ring can significantly modulate the molecule's properties and biological activity. For instance, the presence of an electron-withdrawing chlorine atom and an electron-donating methoxy (B1213986) group in this compound is expected to influence its reactivity in synthetic transformations. The indanone framework is a rigid structure, and this conformational constraint is often a desirable feature in the design of specific enzyme inhibitors or receptor ligands. rsc.org
Significance as a Research Target in Modern Organic Chemistry
While specific research on this compound is not extensively documented in publicly available literature, its significance as a research target can be inferred from the broader importance of substituted indanones. The primary interest in such compounds lies in their utility as intermediates in the synthesis of complex organic molecules and potential therapeutic agents.
The unique substitution pattern of a chloro and a methoxy group on the indanone ring makes it a valuable precursor for creating a diverse library of compounds. Researchers may investigate its synthesis and subsequent chemical modifications to explore how this specific substitution pattern affects the properties of the resulting molecules. The structural similarity to other biologically active indanones suggests that it could be a target for investigating potential interactions with various enzymes and receptors.
Overview of Indanone Derivatives in Synthetic Chemistry Research
Indanone derivatives are highly versatile intermediates in synthetic chemistry, with a rich history of applications. nih.gov The reactivity of the ketone group and the aromatic ring allows for a wide array of chemical transformations.
Several synthetic strategies have been developed to access the indanone core, with the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their acid chlorides being a classical and widely used method. nih.govbeilstein-journals.org Modern synthetic chemistry has introduced more advanced and environmentally friendly methods, including microwave-assisted synthesis and metal-catalyzed reactions, to improve efficiency and yield. researchgate.net
Indanone derivatives have been employed in the synthesis of a variety of complex molecules, including natural products and pharmacologically active compounds. nih.gov They have been investigated for a broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties, highlighting their importance in medicinal chemistry. nih.govnih.gov The development of new synthetic methods and the exploration of the chemical space around the indanone scaffold continue to be active areas of research in organic chemistry. organic-chemistry.org
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-7-methoxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-13-9-5-3-7(11)6-2-4-8(12)10(6)9/h3,5H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNMIALISJFLDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80562555 | |
| Record name | 4-Chloro-7-methoxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80562555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99183-99-0 | |
| Record name | 4-Chloro-7-methoxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80562555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation of 4 Chloro 7 Methoxy 1 Indanone
Reaction Mechanisms and Pathways
The reactivity of 4-Chloro-7-methoxy-1-indanone and its analogs is governed by the interplay of its structural features: the chlorinated and methoxylated aromatic ring, the cyclopentanone (B42830) ring, and the ketone carbonyl group. These elements dictate the course of several complex and synthetically useful reaction pathways.
Photochemical Cascade Processes of this compound Analogues
Analogues of this compound, specifically 4-substituted 7-(4'-alkenyloxy)-1-indanones, exhibit remarkable reactivity under photochemical conditions, leading to the formation of complex polycyclic structures through cascade processes. nih.govacs.orgresearchgate.net These reactions are initiated by the absorption of UV light, which elevates the molecule to an excited state, enabling transformations that are not accessible under thermal conditions. nih.gov
A notable example involves the irradiation of a 4-chloro-7-(4'-alkenyloxy)-1-indanone derivative at a wavelength of 366 nm, which results in a three-photon cascade process to yield a pentacyclic product. nih.govacs.orgresearchgate.net This intricate sequence underscores the capacity of photochemical methods to rapidly build molecular complexity from relatively simple indanone precursors. The process is initiated by an ortho photocycloaddition, a reaction that forms a four-membered ring by joining the aromatic ring and the tethered alkene. nih.gov
The cyclooctatriene intermediate, possessing a suitable chromophore, absorbs another photon, which facilitates a disrotatory [4π] photocyclization to form a cyclobutene (B1205218). nih.gov Remarkably, the enone chromophore within this newly formed molecule can trigger a third photochemical step known as a di-π-methane rearrangement. nih.govacs.org This final rearrangement completes the cascade, ultimately forming the complex pentacyclic product. nih.gov In related systems with different substituents at the 4-position, a two-photon cascade can occur, involving the ortho photocycloaddition, thermal disrotatory ring opening, and [4π] photocyclization, followed by a separate photochemical di-π-methane rearrangement upon further irradiation. nih.govacs.org
Electrophilic Aromatic Substitution on the Indanone Core
The aromatic ring of the indanone core is susceptible to electrophilic aromatic substitution, a fundamental class of reactions in organic chemistry where an atom on an aromatic ring is replaced by an electrophile. masterorganicchemistry.com The regioselectivity of these substitutions is directed by the existing substituents on the ring, in this case, the chloro and methoxy (B1213986) groups.
The bromination of substituted 1-indanones demonstrates the influence of both substituents and reaction conditions on the outcome. For instance, the bromination of 5,6-dimethoxyindan-1-one with bromine in acetic acid at room temperature results in the formation of the 2,4-dibromo compound in high yield. nih.gov However, when the same substrate is treated with bromine in the presence of a base like potassium hydroxide, monobromination occurs at the 4-position. nih.gov A one-pot bromination-elimination strategy has also been developed using N-bromosuccinimide followed by treatment with triethylamine. In the case of this compound, traditional bromination using elemental bromine in acetic acid would be expected to introduce a bromine atom onto the aromatic ring, with the position dictated by the directing effects of the existing chloro and methoxy groups.
Reactions Involving the Ketone Functionality
The ketone group of this compound is a key site for various chemical transformations. It can undergo reduction to form the corresponding alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. Furthermore, it can be converted into an oxime through reaction with hydroxylamine, a transformation that has been demonstrated with the related 4-methoxy-1-indanone. sigmaaldrich.comsigmaaldrich.com These reactions provide pathways to further functionalize the indanone scaffold and synthesize a diverse range of derivatives.
Data Tables
Table 1: Photochemical Cascade Reactions of 4-Substituted 7-(4'-Alkenyloxy)-1-indanones
| Substituent at C4 | Irradiation Wavelength (nm) | Reaction Cascade | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| Chloro | 366 | Three-photon cascade | Pentacyclic | 47 | nih.govacs.org |
| Oxygenated | 350 | Two-photon cascade | Tetracyclic | 67-82 | nih.govacs.org |
Table 2: Regioselective Bromination of Substituted Indanones
| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 5,6-Dimethoxyindan-1-one | Br₂, Acetic Acid, Room Temp. | 2,4-Dibromo-5,6-dimethoxyindan-1-one | 95 | nih.gov |
Reactivity of Chloro and Methoxy Substituents
The reactivity of the this compound scaffold is profoundly influenced by the electronic properties of its aromatic substituents. The methoxy group (-OCH₃) at the C7 position is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. cymitquimica.com Conversely, the chloro group (-Cl) at the C4 position is an electron-withdrawing group, deactivating the ring.
This electronic push-pull system dictates the regioselectivity of further aromatic substitutions and influences the reactivity of the entire molecule. For instance, in photochemical reactions, the nature of the substituent at the C4 position is critical. While 4-methoxy substituted indanones were found to be unreactive to irradiation under certain conditions, the 4-chloro substituted analogue undergoes a three-photon cascade process to yield a pentacyclic product. nih.gov This highlights the specific role of the chloro substituent in facilitating complex photochemical transformations that are not observed with oxygenated substrates under identical conditions. nih.gov
Regioselectivity and Stereoselectivity in Indanone Reactions
Regioselectivity and stereoselectivity are crucial considerations in the reactions of indanones, determining the specific isomer or stereoisomer formed. The substitution pattern on the indanone core often directs the outcome of chemical transformations.
In the synthesis of indanones, for example, the choice of catalyst and reaction conditions can switch the regioselectivity. The use of polyphosphoric acid (PPA) with varying concentrations of phosphorus pentoxide (P₂O₅) can control the position of cyclization in the formation of the indanone ring from arylpropanoic acids, favoring different regioisomers. d-nb.info
Diastereoselective Transformations
Diastereoselectivity, the preferential formation of one diastereomer over another, is a prominent feature in the reactions of substituted indanones.
A key example is the intramolecular ortho photocycloaddition of 7-alkenyloxy-1-indanones. When a chiral indanone with a stereogenic center at the C3 position was used, the reaction proceeded with high facial diastereoselectivity. nih.govacs.org The chiral indanone yielded the product as a mixture of diastereomers with a diastereomeric ratio (d.r.) of 83:17, a significant increase compared to a similar, non-C3-substituted substrate which gave a d.r. of 67:33. acs.org This indicates that the existing stereocenter at C3 effectively influences the approach of the reacting olefin to the aromatic core. acs.org
Asymmetric reduction of substituted indanones is another area where diastereoselectivity is observed. For instance, the reduction of an enantioenriched 3-phenyl indanone using sodium borohydride (NaBH₄) produces the corresponding indanol with comparable enantioselectivity, demonstrating diastereoselective control in the formation of the new stereocenter. whiterose.ac.uk Furthermore, cooperative bimetallic catalysis systems have been developed for the asymmetric hydrogen-atom transfer (HAT) to β-methyl-substituted indanones, yielding both cis and trans diastereomers, highlighting the potential for stereodivergent synthesis. acs.org
| Reaction Type | Substrate | Key Reagent/Condition | Outcome | Diastereomeric Ratio (d.r.) | Source |
|---|---|---|---|---|---|
| Intramolecular Photocycloaddition | Chiral 1-indanone (B140024) with C3 stereocenter | UV-A Irradiation | Facial diastereoselective cycloaddition | 83:17 | nih.gov, acs.org |
| Intramolecular Photocycloaddition | 1-indanone without C3 stereocenter | UV-A Irradiation | Facial diastereoselective cycloaddition | 67:33 | acs.org |
| Asymmetric Reduction | Enantioenriched 3-phenyl indanone | NaBH₄ | Formation of corresponding indanol | High | whiterose.ac.uk |
| Asymmetric Hydrogen-Atom Transfer | β-methyl-substituted indanones | Cooperative Titanium Catalysis | Formation of cis and trans diastereomers | N/A | acs.org |
Stereospecificity in Photocyclization Reactions
Stereospecificity, where the stereochemistry of the starting material dictates the stereochemistry of the product, is a hallmark of certain photochemical reactions involving indanones.
The intramolecular ortho photocycloaddition of 1-indanones with an alkenyloxy side chain at the C7 position serves as a prime example. To investigate the stereospecificity of this reaction, indanones with either (E)- or (Z)-configured hexenyloxy side chains were synthesized and irradiated. nih.govacs.org The reaction cascade, involving an initial ortho photocycloaddition followed by a thermal disrotatory ring opening and a [4π] photocyclization, is expected to proceed stereospecifically. nih.gov
Similarly, the Norrish-Yang Type II photocyclization of 1,2-diketones, which can lead to the formation of α-hydroxycyclobutanones (structurally related to functionalized indanones), often proceeds with remarkable regio- and stereoselectivity. nih.govacs.org In solution, the irradiation of a steroidal 1,2-diketone resulted in the formation of three different α-hydroxycyclobutanones, each as a single diastereomer, demonstrating high stereoselectivity. nih.govacs.org The reaction's regioselectivity, however, can be dramatically enhanced when performed in the crystalline solid state, showcasing the influence of the crystal lattice on the reaction pathway. nih.gov
Derivatization Strategies for Structural Modification of the Indanone Core
The 1-indanone core is a versatile scaffold for the synthesis of a wide array of more complex molecules, including many with significant biological activity. beilstein-journals.org Derivatization strategies focus on modifying the core structure through functionalization at various positions.
Functionalization at C2, C3, and Aromatic Ring Positions
The indanone structure offers multiple sites for chemical modification:
Functionalization at C2: The C2 position, being alpha to the carbonyl group, is readily functionalized. For example, 4-chloro-1-indanone (B82819) can be selectively brominated at the C2 position using bromine in carbon tetrachloride to produce 2-bromo-4-chloro-1-indanone. researchgate.net This brominated intermediate is a valuable precursor for further C-C bond-forming reactions. researchgate.net The C2 position is also a common site for alkylation, facilitated by the enolizable nature of the ketone. orgsyn.org Manganese-catalyzed regioselective addition of 2-carbonyl-1-indanones to terminal alkynes also occurs at the C2 position. rsc.org
Functionalization at C3: The synthesis of 3-substituted indanones can be achieved through methods like the enantioselective reductive-Heck reaction. nih.gov This palladium-catalyzed intramolecular reaction allows for the creation of chiral 3-substituted indanones in high enantiomeric excess. nih.gov
Functionalization at Aromatic Ring Positions: While the aromatic ring of this compound is already substituted, further modifications are synthetically relevant. The synthesis of related compounds, such as 4-bromo-7-methoxy-1-indanone, indicates that halogenation of the aromatic ring is a viable strategy. sigmaaldrich.com The synthesis of many indanone derivatives relies on the intramolecular Friedel-Crafts cyclization of substituted 3-arylpropionic acids, where the substituents on the aromatic ring dictate the cyclization pattern and properties of the final product. beilstein-journals.orgnih.gov
Alkylation and Acylation Reactions
Alkylation and acylation are fundamental strategies for elaborating the indanone skeleton.
4 Chloro 7 Methoxy 1 Indanone As a Key Synthetic Intermediate
Precursor in Complex Molecule Synthesis
The reactivity of the 1-indanone (B140024) scaffold, characterized by its carbonyl group and adjacent active methylene (B1212753) position, allows for a wide array of chemical transformations. This makes 4-Chloro-7-methoxy-1-indanone an ideal precursor for constructing elaborate molecular frameworks.
The 1-indanone core is frequently employed in annulation reactions to build fused carbocyclic and heterocyclic skeletons. researchgate.netnih.govnih.gov These reactions often involve expanding the existing five-membered ring or adding new rings to the indanone structure. As a substituted 1-indanone, this compound is a suitable substrate for these advanced synthetic methods.
One notable strategy involves the rhodium-catalyzed ring expansion of 1-indanones through the insertion of ethylene (B1197577) or alkynes. nih.govrsc.org This process, often proceeding through a "cut-insert-sew" mechanism, transforms the indanone into a more complex benzocycloheptenone skeleton, which is a valuable intermediate for bioactive compounds. nih.govrsc.org
Furthermore, the indanone motif is central to the synthesis of spirocyclic compounds, where a single carbon atom is common to two rings. A prominent example is the acid-catalyzed cyclotrimerization of 1-indanone to form truxene, which can be further functionalized to create complex spirotruxenes. rsc.org These C₃-symmetric molecules have applications in materials science as light-emitting materials. rsc.org The specific substitution pattern of this compound would be expected to influence the outcome and yield of such oligomerization reactions.
| Reaction Type | Reagents/Catalysts | Resulting Framework | Reference |
| Ring Expansion | Ethylene, [Rh(C₂H₄)₂Cl]₂, Ligand (IMes), TsOH | Benzocycloheptenone | nih.govrsc.org |
| Cyclotrimerization | HCl/AcOH | Truxene (Spirotruxene precursor) | rsc.org |
| Condensation | Thiourea, Base | Indenothiazole (Fused Heterocycle) | rsc.org |
| Cycloaddition | 6-Aminopyrimidine derivatives | Indeno-fused Pyrimidine | rsc.org |
Beyond simple fused rings, the 1-indanone scaffold is a cornerstone for assembling more complex polycyclic systems. Intramolecular Friedel-Crafts reactions are a classic and powerful method for synthesizing 1-indanones themselves from 3-arylpropionic acids, and this reactivity can be extended to build further rings onto the indanone core. beilstein-journals.org
A compelling example is the use of 1-indanone intermediates in the synthesis of fluorinated polyaromatic hydrocarbons (PAHs). nih.gov In this methodology, substituted 1-indanones are subjected to a cyclization reaction with a catalyst like titanium tetrachloride (TiCl₄) to generate complex, multi-ring aromatic systems. nih.gov The chloro and methoxy (B1213986) substituents on this compound would act as directing groups, controlling the regioselectivity of subsequent electrophilic aromatic substitution or cyclization steps, thus enabling the targeted synthesis of specific polycyclic aromatic isomers.
The 1-indanone framework is a key structural motif in a variety of natural products, and its derivatives are consequently crucial starting materials for their total synthesis. nih.govnih.gov The pterosins, a family of sesquiterpenoids found in bracken ferns, are notable examples of natural products containing a 1-indanone core. nih.gov Synthetic routes to pterosins, such as Pterosin A, have been developed utilizing substituted 1-indanones as key intermediates. nih.gov
A particularly elegant application of an indanone derivative is in the concise synthesis of protoilludane sesquiterpenes, such as atlanticone C. nih.gov In a key step, an easily accessible substituted indanone undergoes a single-operation photochemical cascade involving an ortho photocycloaddition, a thermal ring opening, and a photocyclization to rapidly assemble the complex tetracyclic core of the natural product. nih.gov This strategy highlights the power of the indanone scaffold to serve as a compact and reactive precursor for building intricate, biologically relevant molecules. This compound represents a valuable starting point for creating novel, halogenated, or methoxylated analogues of these natural products for structure-activity relationship studies.
Contributions to Scaffold Development and Diversification
The utility of this compound extends beyond its use as a precursor for specific targets. It is also a valuable platform for scaffold development, where the core structure is systematically modified to generate libraries of diverse compounds for various applications.
The 1-indanone scaffold offers multiple sites for chemical modification, including the aromatic ring, the carbonyl group, and the adjacent α-methylene position. The chlorine and methoxy groups on this compound not only influence the reactivity of these sites but can also be the targets of modification themselves.
For instance, the α-methylene group can be readily functionalized. A common reaction is the Knoevenagel condensation with aldehydes to produce 2-benzylidene-1-indanone (B110557) derivatives. nih.govrsc.org These structures serve as a basis for further diversification. Studies on methoxy-substituted 2-benzylidene-1-indanones have shown that modifications to both the indanone ring and the benzylidene moiety lead to compounds with significant biological activity, such as potent antagonists for adenosine (B11128) receptors. nih.govrsc.org The α-position can also be halogenated (e.g., brominated) to introduce a leaving group for subsequent substitution or cross-coupling reactions. beilstein-journals.org
The aromatic ring itself can be modified. For example, related 7-amino-1-indanones can be converted to 7-halo-1-indanones via Sandmeyer-type reactions, demonstrating the interconvertibility of functional groups on the scaffold. researchgate.net The methoxy group on this compound could potentially be demethylated to a hydroxy group, providing a handle for etherification or other derivatizations. sigmaaldrich.com These modifications allow for the fine-tuning of a molecule's steric and electronic properties, which is crucial in fields like medicinal chemistry and materials science.
Substituted indanones are established intermediates in the synthesis of high-value specialty chemicals, particularly pharmaceuticals. guidechem.comresearchgate.net For example, the core structure is found in the Alzheimer's drug Donepezil and the anti-inflammatory drug Sulindac. guidechem.com
The specific substitution pattern of this compound makes it an attractive intermediate for complex chemical targets. Its structural elements are found in advanced molecules. For instance, the closely related 4-chloro-7-methoxyquinoline-6-carboxamide (B1359183) is a key intermediate in the synthesis of Lenvatinib, a multi-kinase inhibitor used in cancer therapy. The presence of the chloro- and methoxy-substituted aromatic ring is a feature shared between these intermediates, suggesting the potential of this compound as a precursor for novel pharmaceuticals or advanced materials where this specific substitution pattern is desired. Its role as a commercially available laboratory chemical further underscores its utility as a foundational element for research and development in these areas. chemnet.com
Computational and Theoretical Investigations of 4 Chloro 7 Methoxy 1 Indanone
Density Functional Theory (DFT) Studies on Indanone Derivatives
Density Functional Theory (DFT) has become a primary computational method for investigating the electronic structure of many-electron systems, including organic molecules. This approach is effective in predicting various molecular properties of indanone derivatives with a favorable balance between accuracy and computational cost. Such studies are crucial for understanding the molecule's intrinsic characteristics.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. Using DFT methods, typically with a basis set like 6-31G(d), the molecular structure is relaxed to its lowest energy state. This process provides precise data on bond lengths, bond angles, and dihedral angles.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Lengths (Å) | C=O | 1.215 |
| C-Cl | 1.740 | |
| C-O (methoxy) | 1.365 | |
| Bond Angles (°) | C-C-C (in benzene (B151609) ring) | ~120 |
| O=C-C | 125.0 | |
| C-C-O (methoxy) | 117.5 | |
| Dihedral Angles (°) | C-C-C-C (ring planarity) | ~0 |
| H-C-O-C (methoxy torsion) | ~0 or ~180 |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comyoutube.com The HOMO acts as an electron donor, representing the nucleophilic nature of a molecule, while the LUMO acts as an electron acceptor, indicating its electrophilic nature. youtube.comyoutube.comlibretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests high chemical reactivity, low kinetic stability, and higher polarizability. For 4-chloro-7-methoxy-1-indanone, the electron-donating methoxy (B1213986) group would raise the HOMO energy, while the electron-withdrawing chloro and carbonyl groups would lower the LUMO energy. This combined effect likely results in a moderate HOMO-LUMO gap, influencing its reactivity in various chemical transformations.
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.50 |
| LUMO | -2.05 |
| Energy Gap (ΔE) | 4.45 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map is color-coded to represent different potential values. uni-muenchen.deresearchgate.net Regions of negative potential (typically colored red) are electron-rich and are susceptible to attack by electrophiles. researchgate.net Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net
For this compound, the MEP surface would show the most negative potential concentrated around the oxygen atom of the carbonyl group, making it a primary site for protonation and electrophilic attack. The methoxy group's oxygen atom also contributes to a region of negative potential. Positive potential would be located around the hydrogen atoms and, to a lesser extent, near the carbon atom of the carbonyl group, indicating susceptibility to nucleophilic attack at this position. researchgate.netresearchgate.net
Elucidation of Reaction Mechanisms through Computational Chemistry
Computational chemistry is instrumental in mapping the intricate pathways of chemical reactions. rsc.org By modeling the energy landscape of a reaction, researchers can identify transition states, intermediates, and the most plausible reaction routes, providing a detailed understanding of the transformation kinetics and thermodynamics. rsc.orgacs.orgorganic-chemistry.org
A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. Identifying the geometry and energy of this state is crucial for understanding the reaction mechanism. Computational methods allow for the precise location of transition state structures on the potential energy surface.
For indanone derivatives, computational studies have been used to investigate various reactions, such as condensations, annulations, and rearrangements. rsc.orgrsc.org For example, in a base-catalyzed aldol (B89426) condensation involving the α-carbon of the indanone, calculations would map the pathway from the initial enolate formation, through the transition state of the C-C bond formation, to the final aldol adduct. This analysis reveals the stereoselectivity of the reaction by comparing the energies of different transition state conformers.
Computational profiling of a reaction provides key data on its feasibility and rate. Thermodynamic calculations determine the change in enthalpy (ΔH) and Gibbs free energy (ΔG) between reactants and products, indicating whether a reaction is exothermic/endothermic and spontaneous/non-spontaneous.
Spectroscopic Property Predictions and Correlations with Experimental Data
Computational chemistry provides powerful tools for the prediction of spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, theoretical calculations can elucidate its electronic and vibrational characteristics.
UV-Visible Absorption Spectra Predictions
The electronic absorption spectrum of a molecule is dictated by the transitions between its electronic energy levels. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to predict UV-Visible absorption spectra by calculating the excitation energies and oscillator strengths of electronic transitions.
A hypothetical TD-DFT calculation for this compound would likely be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). The results would provide the calculated absorption wavelengths, the corresponding excitation energies, and the oscillator strengths, which indicate the intensity of the absorption. The solvent effect is also a crucial parameter, and calculations can be performed in the gas phase and in various solvents using models like the Polarizable Continuum Model (PCM).
A predicted UV-Visible absorption data table for this compound, based on typical results for similar aromatic ketones, is presented below.
| Calculated Wavelength (λmax, nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution | Solvent |
|---|---|---|---|---|
| 325 | 3.81 | 0.025 | n → π | Methanol |
| 280 | 4.43 | 0.150 | π → π | Methanol |
| 245 | 5.06 | 0.350 | π → π* | Methanol |
This hypothetical data suggests that the lowest energy transition, corresponding to the longest wavelength absorption, is the n → π* transition of the carbonyl group. The higher energy, more intense absorptions are attributed to π → π* transitions within the aromatic ring and the conjugated system. Correlation with experimental data would involve comparing these predicted values with an experimentally measured UV-Visible spectrum of this compound. Discrepancies between the theoretical and experimental values can often be rationalized by considering factors such as specific solvent-solute interactions and vibrational broadening, which are not perfectly captured by the computational models.
Vibrational Spectra Analysis
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational methods, particularly DFT, are highly effective in predicting vibrational frequencies and intensities, which aids in the assignment of experimental spectra.
A computational vibrational analysis of this compound would typically start with geometry optimization of the molecule using a method like B3LYP with a basis set such as 6-311++G(d,p). Following optimization, the vibrational frequencies are calculated. It is a standard practice to scale the calculated frequencies by an empirical scaling factor to better match experimental data, as the harmonic approximation used in the calculations tends to overestimate the frequencies.
The predicted IR and Raman spectra would show characteristic bands for the functional groups present in this compound. The most prominent of these would be the carbonyl (C=O) stretching vibration, which is expected to appear as a strong band in the IR spectrum, typically in the range of 1680-1700 cm⁻¹. The precise position would be influenced by the electronic effects of the chloro and methoxy substituents on the aromatic ring.
Other significant vibrational modes would include the C-O-C stretching of the methoxy group, the C-Cl stretching, aromatic C-H and C=C stretching vibrations, and various bending modes. A detailed analysis involves examining the potential energy distribution (PED) for each calculated vibrational mode to determine the contribution of different internal coordinates (stretches, bends, torsions) to that vibration.
Below is a representative data table of predicted vibrational frequencies for this compound, based on DFT calculations for analogous molecules.
| Vibrational Mode | Calculated Frequency (cm⁻¹, Scaled) | Predicted IR Intensity | Predicted Raman Activity |
|---|---|---|---|
| C=O Stretch | 1695 | Very Strong | Strong |
| Aromatic C=C Stretch | 1605, 1580 | Medium | Strong |
| CH₂ Scissoring | 1460 | Medium | Medium |
| Aromatic C-H in-plane bend | 1280 | Strong | Medium |
| C-O-C Asymmetric Stretch | 1250 | Strong | Weak |
| C-O-C Symmetric Stretch | 1030 | Medium | Strong |
| C-Cl Stretch | 750 | Strong | Strong |
Correlation with experimental data would involve recording the FT-IR and FT-Raman spectra of this compound and comparing the observed band positions and relative intensities with the scaled theoretical predictions. Such a correlation allows for a confident assignment of the fundamental vibrational modes of the molecule and provides a deeper understanding of its structural and electronic properties.
Advanced Characterization Methodologies for 4 Chloro 7 Methoxy 1 Indanone and Its Derivatives
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular architecture of organic compounds. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal their functional groups and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy probes the chemical environment of hydrogen atoms (protons). For a compound like 4-Chloro-7-methoxy-1-indanone, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the protons of the five-membered ring. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals are key to assigning the structure. For instance, the methoxy group protons would typically appear as a singlet, while the aliphatic protons on the indanone ring would exhibit coupling with each other, resulting in more complex splitting patterns.
¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., carbonyl, aromatic, aliphatic, methoxy). For example, the carbonyl carbon of the indanone ring would appear at a characteristic downfield chemical shift.
Interactive Data Table: Representative ¹H and ¹³C NMR Data for Indanone Derivatives
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| (E)-2-(4-Methoxybenzylidene)-2,3-dihydro-1H-inden-1-one rsc.org | ¹H | 7.89 | d | Aromatic H |
| ¹H | 7.64-7.62 | m | Aromatic H | |
| ¹H | 6.97 | d | Aromatic H | |
| ¹H | 3.99 | s | CH₂ | |
| ¹H | 3.85 | s | OCH₃ | |
| (E)-2-(4-Bromobenzylidene)-2,3-dihydro-1H-inden-1-one rsc.org | ¹³C | 194.1 | - | C=O |
| ¹³C | 149.5, 137.9, 135.4, 134.9, 134.3, 132.5, 132.3, 132.1, 127.9, 126.3, 124.6, 124.1 | - | Aromatic C | |
| ¹³C | 32.4 | - | CH₂ |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. masterorganicchemistry.com When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, leading to the absorption of radiation at those frequencies. vscht.cz An IR spectrum is a plot of these absorptions.
For this compound, the IR spectrum would exhibit several characteristic absorption bands:
Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹, which is characteristic of the ketone functional group within the five-membered ring. masterorganicchemistry.com
Aromatic C=C Stretches: Multiple bands in the 1400-1600 cm⁻¹ region would indicate the presence of the aromatic ring. vscht.cz
C-O Stretch: An absorption corresponding to the C-O bond of the methoxy group would likely be observed in the 1000-1300 cm⁻¹ range.
C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. vscht.cz
C-Cl Stretch: A band in the fingerprint region, typically between 600 and 800 cm⁻¹, could be attributed to the carbon-chlorine bond.
The IR spectrum of a related compound, 4-bromo-7-methoxy-1-oxo-indene, shows characteristic peaks that support these general assignments. nist.gov
Interactive Data Table: Typical IR Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Expected Frequency Range (cm⁻¹) | Intensity |
| Ketone | C=O Stretch | 1680 - 1700 | Strong |
| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium to Weak |
| Methoxy | C-O Stretch | 1000 - 1300 | Medium to Strong |
| Aromatic C-H | C-H Stretch | > 3000 | Medium to Weak |
| Aliphatic C-H | C-H Stretch | < 3000 | Medium |
| Chloroalkane | C-Cl Stretch | 600 - 800 | Medium to Strong |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. This precision allows for the determination of the elemental composition of a molecule, providing strong evidence for its chemical formula.
For this compound (C₁₀H₉ClO₂), HRMS would be used to confirm its molecular weight of approximately 196.029 g/mol . The high resolution of the instrument can distinguish this mass from other combinations of atoms that might have a similar nominal mass. Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. The molecule would likely undergo characteristic fragmentation, such as the loss of a methyl group (CH₃), a methoxy group (OCH₃), or a chlorine atom (Cl), leading to fragment ions that can be analyzed to piece together the molecular structure. While specific HRMS data for this compound is not available, the technique has been applied to characterize similar compounds. rsc.org
Chromatographic Techniques for Analysis and Purification
Chromatographic methods are essential for separating the components of a mixture, allowing for the purification and quantitative analysis of compounds like this compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a liquid mobile phase. In the context of this compound, HPLC would be employed to:
Assess the purity of a synthesized sample.
Isolate the compound from a reaction mixture.
Quantify the amount of the compound in a sample.
The separation is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a liquid mobile phase. By selecting the appropriate stationary phase (e.g., C18 for reversed-phase chromatography) and mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol), a high degree of separation can be achieved. Detection is typically performed using a UV detector, as the aromatic ring in this compound would absorb UV light. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification under specific chromatographic conditions. Research on related compounds has demonstrated the use of HPLC for purity determination and analysis. sigmaaldrich.com
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.gov For this compound, which has a moderate molecular weight and is expected to have sufficient volatility, GC can be used for purity assessment and quantitative analysis. The sample is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the compound's boiling point and its interactions with the stationary phase coating the column.
When coupled with a mass spectrometer (GC-MS), this technique provides an even higher level of analytical power. As the separated components elute from the GC column, they are directly introduced into the mass spectrometer, which provides a mass spectrum for each component. This allows for the positive identification of this compound based on its unique mass spectrum and retention time. The fragmentation pattern obtained from the mass spectrometer can be compared to spectral libraries for confirmation. GC-MS is a standard method for the analysis of a wide range of organic compounds, including those with similar structures to this compound. researchgate.net
Advanced Column Chromatography for Isolation and Purification
The isolation and purification of this compound and its derivatives from reaction mixtures or natural extracts are critical steps to ensure high purity for subsequent structural analysis and further use. Advanced column chromatography techniques, including preparative High-Performance Liquid Chromatography (HPLC), are instrumental in achieving this. shimadzu.comgilson.com The choice of the stationary phase and mobile phase is paramount for effective separation.
For indanone derivatives, silica (B1680970) gel is a commonly used stationary phase in conventional column chromatography. google.com However, for more challenging separations, advanced HPLC columns are employed. For instance, reverse-phase HPLC on columns like Newcrom R1 can be utilized for the separation of related compounds such as 5,6-Dimethoxy-1-indanone, using a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com This method is scalable and can be adapted for preparative separations to isolate impurities. sielc.com
In cases where enantiomeric separation of chiral indanone derivatives is required, chiral column chromatography is the method of choice. wikipedia.orgphenomenex.com This technique uses a chiral stationary phase (CSP) to differentiate between enantiomers. wikipedia.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used and have shown success in separating various drug compounds. nih.gov For example, a Chiralpak IG-3 column, which is based on immobilized amylose tris(3-chloro-5-methylphenylcarbamate), has been effectively used for the separation of β-blockers under different chromatographic modes. nih.gov The selection of the appropriate chiral column and mobile phase is often determined through screening of various commercially available columns. wikipedia.org
The following table summarizes various column chromatography techniques applicable to the purification of indanone derivatives.
Table 1: Advanced Column Chromatography Techniques for Indanone Derivatives
| Technique | Stationary Phase | Typical Mobile Phase | Application | Reference |
|---|---|---|---|---|
| Preparative HPLC | C18 (Reverse-Phase) | Acetonitrile/Water gradients | General purification and isolation | shimadzu.com |
| Reverse-Phase HPLC | Newcrom R1 | Acetonitrile/Water/Phosphoric Acid | Separation of substituted indanones | sielc.com |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. carleton.edu This method is invaluable for the unambiguous determination of the molecular structure of this compound and its derivatives, including bond lengths, bond angles, and stereochemistry. carleton.eduyoutube.com
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. youtube.com For a successful analysis, the growth of a high-quality single crystal is a prerequisite. nih.gov The crystal is mounted on a diffractometer, and the diffraction data is collected. uiowa.edu This data is then used to solve and refine the crystal structure, yielding a detailed model of the molecule in the solid state. carleton.edu
While a specific crystal structure for this compound is not publicly available in the searched literature, the structures of several related indanone derivatives have been determined, providing insight into the expected structural features. For example, the crystal structures of various fluorinated and trifluoromethylated indanone derivatives have been reported, revealing details about their solid-state conformations and intermolecular interactions. mdpi.comresearchgate.net The analysis of indeno[1,2-b]indole (B1252910) derivatives by X-ray crystallography has also been published, confirming their molecular structures. nih.gov
The table below presents hypothetical crystallographic data for this compound, based on typical values for similar organic molecules, to illustrate the type of information obtained from an X-ray diffraction experiment.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 995 |
| Z | 4 |
Future Research Directions and Unexplored Avenues for 4 Chloro 7 Methoxy 1 Indanone
Development of Novel and Highly Efficient Synthetic Routes
The classical synthesis of 1-indanones, including substituted derivatives, predominantly relies on intramolecular Friedel–Crafts reactions. nih.gov This typically involves the cyclization of 3-arylpropionic acids or their corresponding acyl chlorides using strong acids like polyphosphoric acid (PPA) or Lewis acids such as aluminum chloride (AlCl₃). nih.govresearchgate.net While effective, these methods often necessitate harsh reaction conditions and stoichiometric amounts of reagents.
Future research should focus on developing more efficient, sustainable, and versatile synthetic strategies. Modern organic synthesis is moving towards greener and more atom-economical processes. For 4-Chloro-7-methoxy-1-indanone, this could involve:
Catalytic Approaches: Exploring transition-metal catalyzed reactions could provide milder and more selective pathways. For instance, carbonylative cyclization of appropriate esters using catalysts based on palladium, nickel, or lithium has been shown to be effective for other indanones. nih.govresearchgate.net Adapting such methods could improve yields and functional group tolerance.
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve yields. Microwave-assisted intramolecular Friedel–Crafts acylations have been successfully employed for the synthesis of other indanone derivatives, often with the benefit of using reusable catalysts like metal triflates in ionic liquids. beilstein-journals.org
A comparison of classical and potential modern synthetic routes is presented in Table 1.
Table 1: Comparison of Synthetic Routes for Substituted 1-Indanones
| Synthetic Strategy | Typical Reagents/Conditions | Advantages | Disadvantages |
| Classical Friedel-Crafts Acylation | 3-Arylpropionic acids or acyl chlorides; AlCl₃, PPA, H₂SO₄, MSA. nih.gov | Well-established, reliable for many substrates. | Harsh conditions, stoichiometric acid promoters, potential for side reactions. |
| Transition-Metal Catalysis | Aryl esters, CO atmosphere; Pd, Ni, or Li catalysts. nih.govresearchgate.net | Milder conditions, potentially higher selectivity and yield. | Catalyst cost and sensitivity, requirement for specific ligands. |
| Microwave-Assisted Synthesis | Metal triflate catalysts, ionic liquids. beilstein-journals.org | Significantly reduced reaction times, improved energy efficiency, catalyst recyclability. | Requires specialized equipment, optimization for specific substrates. |
| Nazarov Cyclization | Divinyl ketones or aryl vinyl ketones; acid catalysts (e.g., TFA), microwave heating. beilstein-journals.org | Powerful for constructing cyclopentenones, can be very rapid with microwave assistance. | Limited to specific precursor types, can require strong acids. |
Exploration of Unconventional Reactivity Patterns and Selectivity Control
The interplay of the chloro and methoxy (B1213986) substituents in this compound offers fertile ground for exploring unique reactivity. Beyond standard ketone and aromatic ring chemistry, photochemical reactions represent a particularly promising, yet underexplored, avenue.
Research has shown that related 4-substituted 7-alkenyloxy-1-indanones can undergo complex, multi-photon reaction cascades upon UV irradiation. nih.govacs.org For example, a 4-chloro-7-(4'-alkenyloxy)-1-indanone derivative, when irradiated at 366 nm, was directly converted into a complex pentacyclic product through a proposed three-photon process. nih.govacs.org This process involves an initial ortho photocycloaddition, followed by a thermal ring-opening and a subsequent photochemical cyclization. nih.gov
Future investigations could systematically explore the photochemical behavior of this compound itself and its derivatives. Key research questions include:
How does the simple methoxy group at the 7-position, compared to a longer alkenyloxy chain, influence the photochemical pathway?
Can the wavelength of irradiation be tuned to selectively favor different reaction pathways or intermediates?
Can new, structurally complex molecules be synthesized by trapping reactive intermediates generated photochemically?
Irradiation experiments on similar indanones have shown high sensitivity to both the substitution pattern and the solvent. nih.govacs.org For instance, while a 4-chloro derivative underwent a cascade, related 4-methoxy substituted compounds were unreactive under similar conditions, highlighting the critical role of the electronic nature of the C4-substituent. nih.govacs.org A systematic study of these effects for this compound could unlock novel transformations and provide deeper mechanistic insights.
Advanced Computational Modeling for Predictive Chemistry and Material Design
Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental design, thereby saving significant time and resources. For this compound, advanced computational modeling can be a key driver of future research.
Predicting Reactivity and Spectra: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to model the electronic structure, predict spectroscopic properties (e.g., NMR, IR), and calculate reaction energy profiles. This can help elucidate the mechanisms of known reactions and predict the feasibility of new, unexplored transformations, including the complex photochemical cascades mentioned previously.
Quantitative Structure-Activity Relationship (QSAR): For potential applications in medicinal chemistry or materials science, QSAR modeling can establish a mathematical relationship between the chemical structure of indanone derivatives and their properties. By systematically modifying the this compound scaffold in silico, computational models can predict which derivatives are most likely to possess desired activities, guiding synthetic efforts toward the most promising candidates.
Material and Interface Modeling: If this compound or its derivatives are considered for use in materials science (e.g., as components of polymers or organic electronics), computational modeling can simulate their behavior in the solid state or at interfaces. avestia.com Molecular dynamics simulations can predict properties like crystal packing, interaction energies with surfaces, and solubility, which are crucial for the rational design of new materials. avestia.com
Table 2: Potential Applications of Computational Modeling for this compound
| Computational Method | Application Area | Research Goal |
| Density Functional Theory (DFT) | Reaction Mechanism & Spectroscopy | Elucidate photochemical reaction pathways; predict NMR/IR spectra for structural confirmation; calculate activation barriers to predict reactivity. |
| Quantitative Structure-Activity Relationship (QSAR) | Medicinal Chemistry | Predict the biological activity of novel derivatives based on structural modifications; identify key structural features for activity. |
| Molecular Dynamics (MD) | Materials Science | Simulate crystal packing and predict solid-state properties; model interactions with surfaces or biomolecules; calculate free energies of solvation. avestia.com |
Integration with Emerging Chemical Technologies and Methodologies
To accelerate discovery and improve the sustainability of its chemistry, research on this compound should be integrated with emerging technologies. iupac.org
Flow Chemistry: Continuous flow synthesis offers advantages over traditional batch processing, including enhanced safety, better temperature control, improved scalability, and the ability to readily integrate purification steps. Translating the synthesis of this compound to a flow process could lead to higher throughput and more consistent product quality. Photochemical reactions, in particular, are well-suited to flow reactors, which allow for precise control of irradiation time and light penetration.
Synthetic Electrochemistry: Electrochemistry provides a reagent-free method for oxidation and reduction, often under mild conditions. This "green" technology could be explored for modifying this compound, for instance, by selectively reducing the ketone or by mediating coupling reactions.
Artificial Intelligence and Machine Learning: AI can be used to analyze large datasets to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes. By combining computational data (from DFT, for example) with experimental results, machine learning models could be trained to accelerate the discovery of new derivatives and reactions of this compound.
The integration of these technologies promises to not only enhance the efficiency and sustainability of research surrounding this compound but also to potentially uncover novel properties and applications that are inaccessible through traditional methods alone.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-Chloro-7-methoxy-1-indanone, and how do reaction conditions influence yield?
- Answer : Synthesis of this compound typically involves cyclization of substituted precursors or halogenation of methoxy-substituted indanones. For example, chlorination of 7-methoxy-1-indanone using agents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) under controlled temperatures (e.g., 0–25°C) can yield the chloro-derivative. Reaction solvent (e.g., dichloromethane or THF) and stoichiometry significantly affect regioselectivity and purity. Evidence from analogous compounds (e.g., 5-Chloro-1-indanone) suggests that optimizing molar ratios and reaction time minimizes by-products like dihalogenated derivatives .
Q. How do the chloro and methoxy substituents affect the compound’s reactivity in oxidation or biocatalytic reactions?
- Answer : The electron-withdrawing chloro group at position 4 and electron-donating methoxy group at position 7 create a polarized electronic environment, influencing redox behavior. For instance, methoxy groups enhance stability against oxidation in the aromatic ring, while chloro substituents increase electrophilicity at the ketone moiety. Comparative studies on similar benzo-fused ketones (e.g., 4-Methoxy-1-indanone) show that substituent positioning alters reaction kinetics in biocatalyzed oxidations, such as cytochrome P450-mediated transformations .
Q. What analytical techniques are critical for characterizing this compound and verifying purity?
- Answer : Key methods include:
- HPLC-MS : To detect trace impurities (e.g., residual starting materials or dihalogenated by-products).
- ¹H/¹³C NMR : For structural confirmation; the methoxy group typically resonates at δ 3.8–4.0 ppm, while the chloro-substituted carbon shows downfield shifts in ¹³C spectra.
- DSC/TGA : To determine melting points (mp) and thermal stability. Analogous compounds like 5-Methoxy-1-indanone exhibit mp ~108–110°C, suggesting similar thermal behavior for the chloro derivative .
Q. How does the compound’s solubility profile impact its use in organic synthesis?
- Answer : this compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., CH₂Cl₂). This solubility profile makes it suitable for reactions requiring anhydrous conditions, such as Grignard additions or palladium-catalyzed cross-couplings. Pre-solubilization in DMSO is recommended for biocatalytic assays to avoid precipitation .
Advanced Research Questions
Q. What strategies mitigate contradictions in kinetic data during oxidation studies of this compound?
- Answer : Discrepancies in reaction rates may arise from solvent polarity effects or enzyme-substrate binding variability. To address this:
- Use standardized buffers (e.g., phosphate buffer pH 7.4) to control ionic strength.
- Conduct control experiments with structurally similar ketones (e.g., 4-Hydroxy-1-indanone) to isolate substituent-specific effects.
- Apply Michaelis-Menten kinetics with triplicate measurements to reduce data variability .
Q. How can regioselectivity challenges in derivatizing this compound (e.g., oxime formation) be resolved?
- Answer : The ketone group’s reactivity is influenced by steric hindrance from the chloro and methoxy substituents. For oxime synthesis, use hydroxylamine hydrochloride in ethanol/water (1:1) under reflux. Computational modeling (DFT) of charge distribution can predict preferential attack sites. Evidence from 4-Methoxy-1-indanone oxime studies shows that electron-deficient carbonyls favor nucleophilic addition at the ketone .
Q. What are the key considerations for designing scalable synthesis protocols while minimizing hazardous by-products?
- Answer :
- Catalyst selection : Use heterogeneous catalysts (e.g., Pd/C) to reduce metal contamination.
- Waste management : Chlorinated by-products (e.g., 4,5-dichloro derivatives) require neutralization with sodium bicarbonate before disposal.
- Process optimization : Pilot-scale trials under inert atmospheres (N₂/Ar) prevent oxidative degradation. Patent data on analogous indanones highlight the importance of stepwise halogenation to avoid over-substitution .
Q. How can in silico models predict the biological activity of this compound derivatives?
- Answer : Molecular docking (e.g., AutoDock Vina) and QSAR models can correlate substituent effects with bioactivity. For example, chloro groups enhance hydrophobic interactions with enzyme active sites (e.g., anticonvulsant targets), while methoxy groups improve metabolic stability. Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
